Cas no 2172178-93-5 (2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid)
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1480387
- 2172178-93-5
- 2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid
- 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid
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- Inchi: 1S/C24H18F2N2O6/c25-18-9-10-19(22(26)21(18)23(31)28-34-12-20(29)30)27-24(32)33-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11-12H2,(H,27,32)(H,28,31)(H,29,30)
- InChI Key: JVHPRFCOUCVHEX-UHFFFAOYSA-N
- SMILES: FC1C(C(NOCC(=O)O)=O)=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
Computed Properties
- Exact Mass: 468.11329262g/mol
- Monoisotopic Mass: 468.11329262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 733
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 114Ų
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480387-0.05g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-0.1g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-0.25g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-0.5g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-1.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-2.5g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-5.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-10.0g |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1480387-50mg |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480387-100mg |
2-({[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,6-difluorophenyl]formamido}oxy)acetic acid |
2172178-93-5 | 100mg |
$2963.0 | 2023-09-28 |
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic Acid: A Comprehensive Overview
2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid is a highly specialized organic compound with the CAS registry number 2172178-93-5. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a difluorophenyl moiety, and an acetic acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, materials science, and biotechnology.
The Fmoc group is a well-known protecting group in peptide synthesis, providing excellent stability during reaction conditions. Its inclusion in this compound suggests that it may play a role in protecting or modifying amino groups during synthesis. The difluorophenyl moiety adds electronic complexity to the molecule, potentially influencing its reactivity and selectivity in biochemical interactions. The acetic acid backbone provides a hydrophilic anchor, which could enhance solubility and bioavailability in aqueous environments.
Recent studies have highlighted the importance of such multifunctional compounds in drug delivery systems. For instance, researchers have explored the use of Fmoc-containing compounds as carriers for targeted drug delivery due to their ability to shield active pharmaceutical ingredients (APIs) from premature degradation. The difluorophenyl group has been shown to enhance the pharmacokinetic properties of drugs by improving their absorption and distribution profiles. Furthermore, the acetic acid moiety can serve as a site for further functionalization, enabling the attachment of additional bioactive molecules or imaging agents.
In terms of synthesis, this compound likely involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The construction of the Fmoc group typically involves the reaction of fluorene with phosgene or related reagents under controlled conditions. The incorporation of the difluorophenyl group would require precise fluorination techniques, such as electrophilic fluorination or metal-mediated coupling reactions. The final assembly of these components into the acetic acid backbone would necessitate careful optimization to ensure high yields and purity.
From a biological standpoint, this compound may exhibit interesting properties due to its unique combination of functional groups. For example, the Fmoc group could act as a bioisostere or prodrug component, while the difluorophenyl moiety might serve as a scaffold for hydrogen bonding or π-interactions with biological targets. The acetic acid backbone could also participate in enzymatic cleavage or serve as a platform for conjugation with biomolecules such as proteins or nucleic acids.
Emerging research has also explored the potential of similar compounds in diagnostic applications. For instance, fluorinated aromatic systems like those found in this compound have been used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties. Additionally, the Fmoc group has been utilized in fluorescence-based assays for detecting specific biomarkers or enzymatic activities.
In conclusion, 2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,6-difluorophenylformamido}oxy)acetic acid (CAS No. 2172178-93-5) represents a cutting-edge molecule with diverse potential applications across multiple disciplines. Its intricate structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover new uses for such compounds, they are poised to play an increasingly important role in advancing modern science and technology.
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